![molecular formula C11H9NO3 B2899540 N-(2-propynyl)-1,3-benzodioxole-5-carboxamide CAS No. 1057940-55-2](/img/structure/B2899540.png)
N-(2-propynyl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
“N-(2-propynyl)-1,3-benzodioxole-5-carboxamide” is an organic compound. It contains a propynyl group, which is a functional group consisting of a propyne moiety (a three-carbon chain with a triple bond) attached to the molecule by its terminal carbon .
Molecular Structure Analysis
The molecular structure of “N-(2-propynyl)-1,3-benzodioxole-5-carboxamide” can be analyzed using various methods such as X-ray diffraction, NMR spectroscopy, and computational methods like density functional theory (DFT). For instance, the conformational analysis of a similar compound, rasagiline [N-propargyl-1®-aminoindan], was performed by the DFT B3LYP method using the 6-31++G (d,p) basis set .Safety and Hazards
Future Directions
The future directions for the study of “N-(2-propynyl)-1,3-benzodioxole-5-carboxamide” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, its potential applications in various fields could be explored .
Mechanism of Action
Target of Action
N-(2-propynyl)-1,3-benzodioxole-5-carboxamide is an irreversible inhibitor of monoamine oxidase (MAO) . MAO is a flavin-containing enzyme that regulates the metabolic degradation of catecholamines and serotonin in the central nervous system (CNS) and peripheral tissues .
Mode of Action
The compound interacts with its target, MAO, by irreversibly inhibiting it . This inhibition prevents the breakdown of neurotransmitters such as dopamine, thereby increasing their availability .
Biochemical Pathways
The primary biochemical pathway affected by N-(2-propynyl)-1,3-benzodioxole-5-carboxamide is the metabolic degradation of catecholamines and serotonin . By inhibiting MAO, the compound prevents the breakdown of these neurotransmitters, leading to an increase in their levels . This can have downstream effects on various neurological processes, including mood regulation and motor control .
Result of Action
The inhibition of MAO by N-(2-propynyl)-1,3-benzodioxole-5-carboxamide leads to an increase in the levels of neurotransmitters such as dopamine . This can result in improved mood and motor control, making the compound potentially useful in the management of conditions like Parkinson’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-propynyl)-1,3-benzodioxole-5-carboxamide. For instance, factors affecting the compound’s absorption, distribution, metabolism, and excretion can impact its bioavailability and therapeutic effect . .
properties
IUPAC Name |
N-prop-2-ynyl-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-2-5-12-11(13)8-3-4-9-10(6-8)15-7-14-9/h1,3-4,6H,5,7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJPBGUXGALVGCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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